4-Thiocyanatobenzoic acid 4-Thiocyanatobenzoic acid
Brand Name: Vulcanchem
CAS No.: 16671-88-8
VCID: VC21031405
InChI: InChI=1S/C8H5NO2S/c9-5-12-7-3-1-6(2-4-7)8(10)11/h1-4H,(H,10,11)
SMILES: C1=CC(=CC=C1C(=O)O)SC#N
Molecular Formula: C8H5NO2S
Molecular Weight: 179.2 g/mol

4-Thiocyanatobenzoic acid

CAS No.: 16671-88-8

Cat. No.: VC21031405

Molecular Formula: C8H5NO2S

Molecular Weight: 179.2 g/mol

* For research use only. Not for human or veterinary use.

4-Thiocyanatobenzoic acid - 16671-88-8

Specification

CAS No. 16671-88-8
Molecular Formula C8H5NO2S
Molecular Weight 179.2 g/mol
IUPAC Name 4-thiocyanatobenzoic acid
Standard InChI InChI=1S/C8H5NO2S/c9-5-12-7-3-1-6(2-4-7)8(10)11/h1-4H,(H,10,11)
Standard InChI Key ZXHCITRMALCKPV-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)O)SC#N
Canonical SMILES C1=CC(=CC=C1C(=O)O)SC#N

Introduction

Chemical Structure and Basic Properties

4-Thiocyanatobenzoic acid is an aromatic compound with the molecular formula C₈H₅NO₂S and a molecular weight of 179.196 g/mol. The compound features a benzoic acid scaffold with a thiocyanato group (-SCN) substituted at the para (4) position relative to the carboxylic acid group . The structural representation can be described using various chemical notations:

Structural Identifiers

The compound can be precisely identified through several standardized chemical identifiers:

  • SMILES Notation: C1=CC(=CC=C1C(=O)O)SC#N

  • InChI: InChI=1S/C8H5NO2S/c9-5-12-7-3-1-6(2-4-7)8(10)11/h1-4H,(H,10,11)

  • InChIKey: ZXHCITRMALCKPV-UHFFFAOYSA-N

The molecular structure consists of a benzene ring with a carboxylic acid group (-COOH) at one position and a thiocyanato group (-SCN) at the para position. The thiocyanato group is comprised of a sulfur atom bonded to the benzene ring and connected to a cyano group (C≡N), resulting in the characteristic -SCN arrangement.

Physical and Analytical Properties

Mass Spectrometry Data

Mass spectrometry analysis of 4-thiocyanatobenzoic acid reveals distinct mass-to-charge ratios (m/z) for various adducts, providing valuable information for analytical identification:

Adductm/zPredicted CCS (Ų)
[M+H]⁺180.01138132.3
[M+Na]⁺201.99332143.5
[M+NH₄]⁺197.03792137.2
[M+K]⁺217.96726133.7
[M-H]⁻177.99682126.5
[M+Na-2H]⁻199.97877135.8
[M]⁺179.00355131.7
[M]⁻179.00465131.7

Table 1: Mass spectrometry data and collision cross section values for 4-thiocyanatobenzoic acid

The collision cross section (CCS) values represent the effective area for collisions between the compound and buffer gas molecules during ion mobility separations, providing additional identification metrics beyond mass alone.

Chemical Reactivity and Functional Groups

Carboxylic Acid Functionality

The carboxylic acid group (-COOH) at position 1 of the benzene ring contributes acidic properties to the molecule. This functional group can participate in typical carboxylic acid reactions:

  • Salt formation with bases

  • Esterification with alcohols

  • Amide formation with amines

  • Reduction to primary alcohols

  • Decarboxylation under specific conditions

Thiocyanato Group Reactivity

The thiocyanato (-SCN) group at the para position presents interesting reactivity patterns. By comparison with related thiocyanato compounds such as 2-nitro-5-thiocyanatobenzoic acid, we can infer that the -SCN group in 4-thiocyanatobenzoic acid likely exhibits nucleophilic transfer capabilities . The thiocyanato group can transfer its cyano moiety to nucleophilic thiolates, such as those found in proteins with accessible cysteine residues.

Comparison with Related Compounds

Several structurally related thiocyanatobenzoic acid derivatives appear in the chemical literature, each with distinct substitution patterns that influence their properties and applications.

Structural Comparison

CompoundMolecular FormulaMolecular WeightKey Structural Features
4-Thiocyanatobenzoic acidC₈H₅NO₂S179.20-SCN at para position
3-Nitro-4-thiocyanatobenzoic acidC₈H₄N₂O₄S224.19-SCN at para position, -NO₂ at meta position
2-Nitro-5-thiocyanatobenzoic acidC₈H₄N₂O₄S224.19-SCN at position 5, -NO₂ at position 2
4-Amino-3-thiocyanatobenzoic acidC₈H₆N₂O₂S194.21-SCN at position 3, -NH₂ at position 4

Table 2: Comparison of 4-thiocyanatobenzoic acid with related compounds

Functional Differences

The placement of the thiocyanato group and the presence of additional functional groups significantly impact the chemical behavior of these compounds. For instance, 2-nitro-5-thiocyanatobenzoic acid has been extensively studied for its ability to convert thiol groups in proteins into S-cyano derivatives . This reactivity is influenced by the electron-withdrawing nitro group, which enhances the electrophilicity of the thiocyanato functionality.

The physical properties also vary among these compounds:

CompoundMelting PointPhysical AppearanceStorage Conditions
2-Nitro-5-thiocyanatobenzoic acid156-157°CYellow powderLight sensitive, moisture sensitive, store under inert gas

Table 3: Physical properties of related thiocyanatobenzoic acid compounds

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator